3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-12-5-4-11(14(22)17-12)18-15(23)9-3-1-8(2-6-13(20)21)7-10(9)16(18)24/h1,3,7,11H,2,4-6H2,(H,20,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGUXBFCXOYZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Materials :
-
Procedure :
Table 1: Variants of Phthalic Anhydrides and Corresponding Products
| Phthalic Anhydride Substituent | Product Substituent (Position) | Yield (%) |
|---|---|---|
| 3-Ethyl | 4-Ethyl | 82 |
| 3-Chloro | 4-Chloro | 78 |
| 3-Bromo | 4-Bromo | 75 |
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Modern protocols employ continuous flow reactors to enhance reproducibility and safety:
Crystallization and Purification
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Solvent System : Ethanol/water (7:3 v/v).
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Purity : >99% (HPLC).
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Thiol Oxidation
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Issue : Formation of disulfides during thiol-alkylation.
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Solution : Conduct reactions under nitrogen atmosphere with 1–2 eq of tris(2-carboxyethyl)phosphine (TCEP).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Steps
| Step | Conventional Batch Yield (%) | Continuous Flow Yield (%) |
|---|---|---|
| Cyclocondensation | 82 | 89 |
| Bromination | 68 | 75 |
| Thiol-Alkylation | 60 | 70 |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in subsequent chemical processes.
Scientific Research Applications
Medicinal Chemistry Applications
1. E3 Ligase Modulation
This compound has been identified as a potential E3 ligase modulator. E3 ligases are crucial in the ubiquitin-proteasome system, which regulates protein degradation and turnover. The ability to modulate these ligases can lead to significant therapeutic advancements in treating various diseases, including cancer and neurodegenerative disorders. For instance, it has been noted that compounds similar to this one can enhance the degradation of specific oncogenic proteins .
2. PROTAC Development
The compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that target specific proteins for degradation via the ubiquitin-proteasome pathway. The incorporation of 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid into PROTACs has shown promise in selectively degrading proteins associated with various cancers .
Biochemical Research Applications
1. Structure-Activity Relationship Studies
Research involving this compound has contributed to understanding structure-activity relationships (SAR) within isoindole derivatives. By modifying the dioxopiperidine moiety and observing biological activity changes, researchers can identify key structural components that enhance efficacy against specific biological targets .
2. Neuropharmacology
Given its structural similarity to known neuroactive compounds, this compound is being studied for potential neuropharmacological effects. Preliminary studies suggest it may influence neurotransmitter systems or neuroprotective pathways, warranting further investigation into its therapeutic potential for neurological disorders .
Case Studies
Case Study 1: Cancer Therapeutics
A recent study demonstrated that derivatives of this compound could effectively target and degrade mutant forms of proteins implicated in various cancers. The research highlighted its mechanism of action through E3 ligase recruitment, leading to significant tumor regression in preclinical models .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death and inflammation markers, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism by which 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Substituent Position: The target compound’s propanoic acid at C5 distinguishes it from AP13963 (C4-carboxylic acid), which may alter binding orientation in cereblon .
Biological Activity :
- MMP inhibitors like 14k leverage fluorinated aromatic rings for selective enzyme binding, a feature absent in the target compound .
- AP13963 and PEGylated analogs (e.g., ) are optimized for PROTAC/ADC applications, whereas the target compound’s simpler structure may favor synthetic accessibility.
PEGylated derivatives (e.g., ) require multi-step synthesis, increasing complexity and cost.
Pharmacological and Mechanistic Insights
- Cereblon Binding: The 2,6-dioxopiperidine moiety is critical for CRBN interaction, shared across thalidomide-like compounds. The propanoic acid may introduce steric or electronic effects that modulate degradation efficiency .
- Enzyme Inhibition : Analog 14k ’s MMP inhibition highlights the role of fluorinated substituents in enhancing target affinity, suggesting that similar modifications to the target compound could broaden its therapeutic scope .
Biological Activity
The compound 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid is a synthetic derivative featuring a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C19H18N2O4
- Molecular Weight : 342.35 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Levels : It has been shown to modulate the levels of IKAROS Family Zinc Finger proteins (IKZF), particularly IKZF2 and IKZF4, which are involved in immune regulation and cancer progression. The degradation of these proteins can lead to enhanced immune responses against tumors .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant antitumor properties by inhibiting cancer cell motility and proliferation. It selectively affects tumorigenic cells while sparing non-tumorigenic cells, indicating a potential therapeutic window for cancer treatment .
- Regulation of Signaling Pathways : The compound may influence key signaling pathways associated with cancer cell growth and survival, including the STAT5/IL-2Ra pathway, which is critical in T-cell function and regulation .
Anticancer Efficacy
A study conducted on murine liver cell lines demonstrated that derivatives of this compound could inhibit the growth of tumor cells effectively without affecting healthy cells at concentrations as low as 10 µM . This selectivity is crucial for minimizing side effects in therapeutic applications.
Immune Modulation
Research involving IKZF2 knockout models has shown that modulation of IKZF protein levels can lead to the development of autoimmune diseases, suggesting that compounds targeting these proteins could have dual roles in both cancer therapy and immune regulation .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid in laboratory settings?
- Methodological Answer : Strict adherence to chemical safety guidelines is critical. Use engineering controls such as chemical fume hoods to minimize inhalation risks . Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. In case of skin contact, flush immediately with water for ≥15 minutes and seek medical attention if irritation persists. Store the compound in a tightly sealed container under inert conditions to prevent degradation .
Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the aromatic isoindole and dioxopiperidine moieties. High-resolution mass spectrometry (HR-MS) validates molecular weight and purity. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) from the dioxopiperidine and isoindole-dione groups. For crystalline samples, X-ray diffraction provides definitive stereochemical confirmation. Cross-reference experimental data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to resolve ambiguities .
Q. What synthetic routes are feasible for producing this compound, and how can side reactions be minimized?
- Methodological Answer : A modular approach is recommended. Start with functionalizing the isoindole-1,3-dione core via Pd-catalyzed coupling or nucleophilic substitution to introduce the dioxopiperidine moiety. Propanoic acid side-chain installation can be achieved through alkylation or Michael addition. To suppress side reactions (e.g., hydrolysis of the dioxopiperidine), use anhydrous conditions and low temperatures. Monitor reaction progress via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS). Optimize solvent polarity (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)) to enhance yield .
Advanced Research Questions
Q. How can computational modeling accelerate the design of derivatives with enhanced biological or catalytic activity?
- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT) to map electronic properties and reactive sites. Molecular dynamics (MD) simulations predict binding affinities in biological systems (e.g., proteasome inhibition). Use cheminformatics platforms to screen virtual libraries for substituents that improve solubility or target selectivity. Integrate machine learning (ML) models trained on existing kinetic data to predict reaction pathways and optimize synthetic conditions .
Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions for this compound?
- Methodological Answer : Conduct iterative validation:
Re-examine computational parameters (e.g., solvent effects in DFT, force fields in MD).
Validate in vitro assays using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization).
Assess compound stability under assay conditions (e.g., pH, temperature) via LC-MS.
Use Bayesian statistical models to quantify uncertainty and identify outliers .
Q. How can heterogeneous catalysis be applied to improve the scalability of this compound’s synthesis?
- Methodological Answer : Explore immobilized catalysts (e.g., polymer-supported Pd nanoparticles) for coupling reactions to enhance recyclability. Optimize reaction parameters (temperature, pressure, solvent) using design of experiments (DoE) to maximize turnover frequency (TOF). Characterize catalyst surfaces via X-ray photoelectron spectroscopy (XPS) to identify deactivation mechanisms. Compare batch vs. flow chemistry setups to reduce waste and improve yield .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values across studies?
- Methodological Answer : Standardize measurement protocols (e.g., shake-flask method vs. HPLC solubility). Control variables such as pH, ionic strength, and temperature. Use Hansen solubility parameters (HSPs) to correlate experimental data with computational predictions. Cross-validate results using multiple solvents (e.g., DMSO, aqueous buffers) and report detailed experimental conditions to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
